molecular formula C17H17ClN2O4 B5695762 4-acetamido-N-(4-chloro-2,5-dimethoxyphenyl)benzamide

4-acetamido-N-(4-chloro-2,5-dimethoxyphenyl)benzamide

Cat. No.: B5695762
M. Wt: 348.8 g/mol
InChI Key: GCHHEMJKSADWOJ-UHFFFAOYSA-N
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Description

4-acetamido-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is a chemical compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(4-chloro-2,5-dimethoxyphenyl)benzamide typically involves the following steps:

    Chlorination: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: The dimethoxy groups are incorporated through methoxylation reactions, typically using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(4-chloro-2,5-dimethoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reagents used.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-acetamido-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(4-chloro-2,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-acetamido-N-(4-chloro-2,5-dimethoxyphenyl)benzamide: Known for its unique combination of functional groups.

    N-(4-acetamido-2,5-dimethoxyphenyl)-2-chlorobenzamide: A closely related compound with similar properties.

    4-(acetylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide: Another similar compound with slight variations in structure.

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-acetamido-N-(4-chloro-2,5-dimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-10(21)19-12-6-4-11(5-7-12)17(22)20-14-9-15(23-2)13(18)8-16(14)24-3/h4-9H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHHEMJKSADWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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